(2-chloro-6-methoxy-4-{(E)-[1-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(2-CHLORO-6-METHOXY-4-{[(4E)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes a chlorinated aromatic ring, a methoxy group, and an imidazolidinylidene moiety
Preparation Methods
The synthesis of 2-(2-CHLORO-6-METHOXY-4-{[(4E)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID involves multiple steps, starting with the preparation of the chlorinated aromatic ring and the methoxy group. The imidazolidinylidene moiety is then introduced through a series of reactions involving specific reagents and conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized under specific conditions.
Reduction: The imidazolidinylidene moiety can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-CHLORO-6-METHOXY-4-{[(4E)-1-[(4-METHYLPHENYL)METHYL]-2,5-DIOXOIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorinated aromatic ring and the imidazolidinylidene moiety play crucial roles in its biological activity. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar compounds include other chlorinated aromatic acids and imidazolidinylidene derivatives
Properties
Molecular Formula |
C21H19ClN2O6 |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
2-[2-chloro-6-methoxy-4-[(E)-[1-[(4-methylphenyl)methyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H19ClN2O6/c1-12-3-5-13(6-4-12)10-24-20(27)16(23-21(24)28)8-14-7-15(22)19(17(9-14)29-2)30-11-18(25)26/h3-9H,10-11H2,1-2H3,(H,23,28)(H,25,26)/b16-8+ |
InChI Key |
SHGIWPLSZHPNNM-LZYBPNLTSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)Cl)OCC(=O)O)OC)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C(=C3)Cl)OCC(=O)O)OC)NC2=O |
Origin of Product |
United States |
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